molecular formula C19H19N B1210373 N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine CAS No. 59864-46-9

N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine

Cat. No. B1210373
CAS RN: 59864-46-9
M. Wt: 261.4 g/mol
InChI Key: FLYATLABCNXSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine, also known as N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine, is a useful research compound. Its molecular formula is C19H19N and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59864-46-9

Product Name

N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-imine

InChI

InChI=1S/C19H19N/c1-3-7-17-15(5-1)11-12-16-6-2-4-8-18(16)19(17)20-13-14-9-10-14/h1-8,14H,9-13H2

InChI Key

FLYATLABCNXSMD-UHFFFAOYSA-N

SMILES

C1CC1CN=C2C3=CC=CC=C3CCC4=CC=CC=C42

Canonical SMILES

C1CC1CN=C2C3=CC=CC=C3CCC4=CC=CC=C42

Other CAS RN

59864-46-9

synonyms

N-cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a Carius tube is placed 4.52 g of N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, 9.2 g of cyclopropylmethylamine and 0.46 g of p-toluenesulfonic acid hydrate. The tube is sealed under vacuum and heated to 120° for 60 hours. The cooled tube is opened, the excess cyclopropylmethylamine is removed under vacuum, and the resiude is dissolved in ether. The solution is washed with aqueous sodium hydroxide solution and dried. The solvent is removed, and the residue is combined with the recovered cyclopropylmethylamine and 0.43 g of p-toluenesulfonic acid hydrate. The mixture is transferred to a Carius tube which is then sealed under vacuum and heated to 120° for an additional 30 hours to complete the reaction. The mixture is worked up as described above, and the crude product is crystallized from hexane to give 3.47 g (65%) of N-cyclopropylmethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, mp 98°-99°. An analytical sample (hexane) had mp 99°-100°. Nmr spectrum (in CDCl3): multiplets at τ 2.1-3.0 (8H), 6.1-7.5 (6H), 8.3-9.0 (1H) and 9.1-10.0 (4H). Anal. Calcd. for C19H19N: C, 87.31; H, 7.33; N, 5.36; Found: C, 87.52; H, 7.27; N, 5.53.
Name
N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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